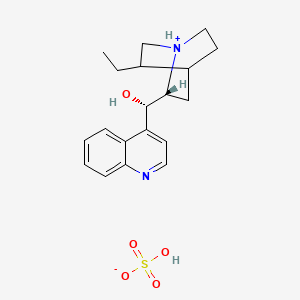

Hydrocinchonidine sulfate

Description

Hydrocinchonidine sulfate is the sulfate salt of hydrocinchonidine, a hydrogenated derivative of cinchonidine, a naturally occurring alkaloid derived from Cinchona bark. Cinchonidine and its derivatives are structurally related to quinine and quinidine, with applications in medicinal chemistry, particularly as antimalarial and antiarrhythmic agents. This compound is characterized by its sulfate counterion, which enhances water solubility, a critical factor for bioavailability in therapeutic formulations .

Properties

CAS No. |

78848-93-8 |

|---|---|

Molecular Formula |

C19H26N2O5S |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(S)-[(2R)-5-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrogen sulfate |

InChI |

InChI=1S/C19H24N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3;(H2,1,2,3,4)/t13?,14?,18-,19+;/m1./s1 |

InChI Key |

JFIOPOZLTMPEKO-RSCAGPRVSA-N |

Isomeric SMILES |

CCC1C[NH+]2CCC1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |

Canonical SMILES |

CCC1C[NH+]2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocinchonidine sulfate can be synthesized through the optical resolution of hydrocinchotoxine, which is derived from the photo-oxygenation of an indole derivative. The process involves several steps, including the stereoselective conversion of 3-ethylpiperidin-4-one into the desired intermediate, followed by optical resolution to obtain hydrocinchonidine .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree, followed by chemical modification to obtain the desired compound. The extraction process includes treating the bark with solvents to isolate the alkaloids, which are then purified and chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Hydrocinchonidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield different hydroxy derivatives .

Scientific Research Applications

Hydrocinchonidine sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hydrocinchonidine sulfate involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s heme detoxification process, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its antiarrhythmic properties are linked to its ability to modulate ion channels in cardiac cells, thereby preventing or eliminating cardiac arrhythmias .

Comparison with Similar Compounds

This section provides a comparative analysis of hydrocinchonidine sulfate with structurally and functionally related sulfated alkaloids and pharmaceutical compounds.

Structural and Functional Analogues

Key compounds for comparison include:

- Cinchonidine sulfate : The parent compound sulfate salt.

- Quinine sulfate : A widely used antimalarial agent.

- Quinidine sulfate : An antiarrhythmic and antimalarial agent.

- Chondroitin sulfate: A glycosaminoglycan with applications in joint health.

- Ceftolozane sulfate : A β-lactam antibiotic.

Table 1: Comparative Properties of this compound and Analogues

Pharmacological and Chemical Distinctions

Antimalarial Activity :

- This compound’s mechanism remains less studied compared to quinine and quinidine sulfates, which are well-documented for plasmodial heme detoxification inhibition .

- Quinine sulfate exhibits broader clinical use but carries risks of cinchonism (tinnitus, nausea), whereas hydrocinchonidine’s safety profile is under-researched.

Solubility and Bioavailability :

- Sulfate salts generally enhance aqueous solubility. For example, quinidine sulfate’s solubility (~1 g/100 mL) facilitates rapid absorption, a trait likely shared by this compound .

- Chondroitin sulfate’s high molecular weight reduces systemic absorption, limiting its use to joint health, unlike low-MW alkaloid sulfates .

- Ceftolozane sulfate’s β-lactam structure is mechanistically distinct, targeting bacterial cell walls rather than eukaryotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.